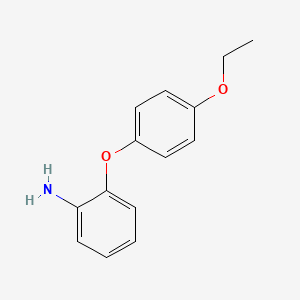

2-(4-Ethoxyphenoxy)aniline

Description

Contextualization within Aniline (B41778) and Phenoxy Ether Chemistry

2-(4-Ethoxyphenoxy)aniline is a diaryl ether derivative of aniline. The core structure consists of an aniline ring substituted at the 2-position with a 4-ethoxyphenoxy group. This arrangement places it within the class of phenoxy aniline derivatives, which are known for their utility as building blocks in various chemical applications.

The aniline moiety provides a reactive amino group that can undergo a wide range of chemical transformations, including diazotization, acylation, and alkylation. It is a key functional group in the synthesis of numerous dyes, pharmaceuticals, and polymers. The phenoxy ether linkage, on the other hand, imparts a degree of conformational flexibility and influences the electronic properties of the molecule. The ether bond is generally stable, a characteristic that is beneficial in the design of robust molecular frameworks.

The synthesis of diaryl ethers can be challenging, often requiring specific catalytic systems to facilitate the coupling of an aryl halide with a phenol (B47542). organic-chemistry.orglscollege.ac.in Classical methods such as the Ullmann condensation have been employed for this purpose, though they often necessitate harsh reaction conditions. organic-chemistry.orglscollege.ac.in More contemporary approaches, including the Buchwald-Hartwig amination, offer milder and more efficient routes to C-N and C-O bond formation. wikipedia.orgorganic-chemistry.org

Strategic Importance in Organic Synthesis and Material Science Precursors

The bifunctional nature of this compound, possessing both a primary amine and a diaryl ether framework, makes it a valuable precursor in several areas of chemical synthesis.

In organic synthesis , the amino group can be readily functionalized to introduce a variety of substituents, leading to the creation of more complex molecules. This makes it a useful intermediate in the preparation of a range of organic compounds. For instance, aniline derivatives are key components in the synthesis of many heterocyclic compounds and are used in the development of ligands for catalysis.

In material science , aromatic diamines are crucial monomers for the synthesis of high-performance polymers such as polyimides. wikipedia.org Polyimides are known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties, making them suitable for applications in the aerospace and electronics industries. wikipedia.org The incorporation of a flexible ether linkage, as found in this compound, into a polyimide backbone can enhance the processability of the resulting polymer by improving its solubility and lowering its glass transition temperature without significantly compromising its thermal stability. While specific studies on polyimides derived from this compound are not widely reported, the general principles of polyimide chemistry suggest its potential as a valuable monomer. kpi.ua The synthesis of polyimides typically involves the condensation reaction of a diamine with a dianhydride. wikipedia.org

Overview of Research Trajectories for the Compound and its Congeners

Research involving this compound and its congeners is primarily focused on their application as building blocks for more complex molecules with specific functional properties. A significant area of investigation is the synthesis of substituted diaryl ether anilines and their subsequent use in medicinal chemistry and materials science.

For example, the trifluoromethylated analog, 2-(4-ethoxyphenoxy)-5-(trifluoromethyl)aniline, has been a subject of interest in pharmaceutical research. ontosight.aichemscene.com The trifluoromethyl group is known to enhance metabolic stability and bioavailability of drug candidates. ontosight.ai This highlights a research trajectory where the core this compound structure is modified with various functional groups to tune its properties for specific applications.

The development of efficient synthetic routes to these types of molecules remains an active area of research. This includes the optimization of existing methods like the Ullmann condensation and the Buchwald-Hartwig amination, as well as the discovery of new catalytic systems for C-O and C-N bond formation. organic-chemistry.orgwikipedia.orgorganic-chemistry.org The general synthesis of diaryl ethers often involves the coupling of a phenol with an aryl halide in the presence of a copper or palladium catalyst. organic-chemistry.orgorganic-chemistry.org For instance, a general approach could involve the reaction of 2-aminophenol (B121084) with 1-bromo-4-ethoxybenzene or 2-bromoaniline (B46623) with 4-ethoxyphenol (B1293792) under appropriate catalytic conditions.

Future research is likely to continue exploring the derivatization of this compound to create novel compounds with tailored electronic, physical, and biological properties for a range of applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethoxyphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-16-11-7-9-12(10-8-11)17-14-6-4-3-5-13(14)15/h3-10H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAAWRWWJUTZOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565198-69-8 | |

| Record name | 2-(4-ethoxyphenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 2 4 Ethoxyphenoxy Aniline

Classical and Established Synthesis Pathways

Traditional methods for synthesizing complex aromatic amines like 2-(4-Ethoxyphenoxy)aniline often rely on robust, multi-step procedures that have been well-established in organic chemistry for decades. These pathways, while effective, typically involve harsh reaction conditions and stoichiometric reagents.

Reductive Amination Strategies

A primary and straightforward route to synthesizing this compound involves the reduction of a corresponding nitroaromatic precursor. This method hinges on the initial synthesis of 2-(4-ethoxyphenoxy)nitrobenzene, which is then converted to the target aniline (B41778) derivative. The reduction of the nitro group is a fundamental transformation in organic synthesis.

The key step is the catalytic hydrogenation of the nitro compound. This process is highly efficient and typically provides clean conversion to the desired amine. Various reducing systems can be employed, each with its own set of conditions and efficiencies.

Table 1: Representative Conditions for Nitro Group Reduction

| Reducing System | Catalyst/Reagent | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (5-10%) | Ethanol, Methanol | Room Temperature | High efficiency, clean reaction, requires H₂ gas. |

| Metal/Acid Reduction | Sn, HCl or Fe, HCl | Water, Ethanol | Reflux | Classical method, inexpensive, but generates metallic waste. |

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) provides another classical avenue for constructing the diaryl ether linkage present in this compound. pressbooks.pub This reaction involves the attack of a nucleophile on an aryl halide that is activated by one or more electron-withdrawing groups, typically positioned ortho or para to the leaving group. masterorganicchemistry.com The reaction proceeds through a negatively charged Meisenheimer intermediate. masterorganicchemistry.com

For the synthesis of this compound, this strategy can be implemented in two main ways:

Reaction of 4-ethoxyphenoxide (as the nucleophile) with an activated 2-haloaniline derivative or, more commonly, a 2-halonitrobenzene. If a nitro-substituted precursor is used, a subsequent reduction step (as described in 2.1.1) is necessary.

Reaction of a 2-aminophenoxide derivative with an activated 4-ethoxy-halobenzene.

The presence of an activating group, such as a nitro group, is crucial for the reaction to proceed under manageable conditions. masterorganicchemistry.com Without such activation, extremely harsh conditions of high temperature and pressure are required. pressbooks.pub

Modern Catalytic Synthesis Innovations

Contemporary synthetic chemistry has largely shifted towards catalytic methods, which offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical approaches. The synthesis of diaryl ethers and anilines has been revolutionized by transition-metal catalysis.

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming carbon-nitrogen (C-N) bonds. wikipedia.orgnumberanalytics.com This reaction offers a direct and highly versatile method for the synthesis of aryl amines, overcoming many limitations of older methods. wikipedia.org The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the product and regenerate the catalyst. acsgcipr.org

This methodology can be applied to the synthesis of this compound by coupling an appropriately substituted aryl halide or triflate with an amine. For instance, 1-bromo-2-(4-ethoxyphenoxy)benzene could be coupled with an ammonia (B1221849) equivalent using a suitable palladium catalyst system. These reactions are known for their high yields and broad substrate scope. beilstein-journals.org

Table 2: Typical Buchwald-Hartwig Amination System Components

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. acsgcipr.org |

| Ligand | X-Phos, S-Phos, BINAP, DPPF | Stabilizes the palladium center and facilitates the catalytic cycle. wikipedia.orgbeilstein-journals.org |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Promotes deprotonation of the amine. acsgcipr.orgbeilstein-journals.org |

Advanced Ullmann Condensation Analogues

The Ullmann condensation is a classical, copper-catalyzed reaction used to form carbon-oxygen (C-O) or carbon-nitrogen (C-N) bonds, often by coupling an aryl halide with an alcohol, phenol (B47542), or amine. wikipedia.org Traditional Ullmann reactions are notorious for requiring high temperatures (often >200 °C) and stoichiometric amounts of copper, which limits their applicability and functional group tolerance. wikipedia.org

Modern advancements have led to "ligand-accelerated" or "advanced" Ullmann-type reactions that proceed under significantly milder conditions. numberanalytics.com The use of ligands such as diamines or amino acids stabilizes the copper catalyst, enhancing its solubility and reactivity, thereby lowering the required reaction temperature and catalyst loading. numberanalytics.com This approach is highly effective for synthesizing the diaryl ether bond in this compound by coupling a 2-haloaniline derivative with 4-ethoxyphenol (B1293792), or a 2-halophenol derivative with 4-ethoxyaniline.

Table 3: Comparison of Classical and Advanced Ullmann Condensation

| Condition | Classical Ullmann | Advanced Ullmann Analogue |

|---|---|---|

| Catalyst | Copper powder, Cu₂O, CuI | CuI, Cu(OTf)₂, CuBr |

| Ligand | None | 1,10-Phenanthroline, L-Proline, N,N'-Dimethylethylenediamine |

| Base | K₂CO₃, Pyridine | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Temperature | 150-250 °C | 80-120 °C |

| Advantages | Simple reagents | Milder conditions, higher yields, broader substrate scope. |

Green Chemistry Principles in Synthesis Optimization and Efficiency

The principles of green chemistry provide a framework for designing more sustainable and environmentally benign chemical processes. acs.org These principles are increasingly applied to optimize the synthesis of important chemical intermediates like this compound.

Key green chemistry considerations include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, such as the Buchwald-Hartwig amination, generally have a higher atom economy than classical methods that use stoichiometric reagents.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, be recycled, reducing waste. ijsetpub.com The transition from stoichiometric metal reductions or high-temperature Ullmann reactions to modern catalytic pathways exemplifies this principle.

Safer Solvents and Auxiliaries : The choice of solvent can significantly impact the environmental footprint of a synthesis. Green chemistry encourages the use of safer solvents like water or ethanol, or minimizing solvent use altogether. mdpi.com Research into conducting coupling reactions in aqueous media is an active area. nih.gov

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts for Buchwald-Hartwig and Ullmann reactions that operate at lower temperatures is a significant step towards greater energy efficiency. ijsetpub.com

Applying these principles, modern catalytic methods represent a greener approach to synthesizing this compound compared to classical routes. They reduce waste by avoiding stoichiometric reagents, increase efficiency through high yields and selectivity, and lower energy consumption by enabling milder reaction conditions.

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound relies heavily on the effective purification and isolation of not only the final product but also its synthetic intermediates. The presence of impurities, such as unreacted starting materials, catalysts, or byproducts from side reactions, can significantly impact the yield and purity of the final compound. Therefore, a multi-step purification strategy is often employed, combining several advanced techniques to achieve the desired level of purity, often exceeding 95% for research and industrial applications. chemscene.comsigmaaldrich.com

The primary purification challenges stem from the structural similarity between the desired product and potential impurities. For instance, in a typical Ullmann or Buchwald-Hartwig coupling, byproducts might include homo-coupled products or isomers, which can have similar polarities and solubilities, making separation difficult. The choice of purification method is dictated by the physical state (solid or liquid), stability, and physicochemical properties (e.g., polarity, solubility) of the compound being purified.

Initial Workup and Extraction

Following the completion of the synthesis reaction, the initial step involves a liquid-liquid extraction to separate the crude product from the reaction medium. The reaction mixture is typically quenched with water or an aqueous solution to stop the reaction and dissolve inorganic salts. The organic products are then extracted into an immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane. jst.go.jp The organic layer is subsequently washed with water and brine (a saturated aqueous solution of sodium chloride) to remove residual water-soluble impurities and salts. jst.go.jp In syntheses involving acidic or basic reagents, the organic layer may be washed with a dilute base (e.g., sodium bicarbonate solution) or a dilute acid to remove acidic or basic impurities, respectively. The final step in the workup is drying the organic extract over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, followed by filtration and removal of the solvent under reduced pressure using a rotary evaporator. jst.go.jp

Crystallization

Crystallization is a highly effective technique for purifying solid compounds. For this compound and its solid intermediates, this method can yield material of very high purity. The process involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at lower temperatures. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent (mother liquor).

For anilines, an alternative and powerful crystallization method involves the formation of a salt, such as an aniline hydrochloride, by treating the compound with hydrochloric acid. lookchem.com These salts often have different solubility profiles than the free base and can be recrystallized from solvents like ethanol/water mixtures to effectively remove non-basic impurities. lookchem.com The purified salt is then treated with a base to regenerate the pure aniline free base. lookchem.com

Chromatographic Methods

Chromatography is one of the most versatile and widely used purification techniques in organic synthesis, capable of separating compounds with very similar properties.

Column Chromatography: This is the most common chromatographic technique used for the purification of this compound and its precursors. The crude material is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. For compounds of intermediate polarity like this compound, a common mobile phase is a gradient system of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. jst.go.jpacs.org Fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to isolate the pure product.

Reverse-Phase Chromatography: For more polar intermediates or when standard silica gel chromatography is ineffective, reverse-phase chromatography can be employed. This technique uses a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid.

Distillation

For liquid intermediates or if the final product is a high-boiling liquid, distillation under reduced pressure (vacuum distillation) is an excellent method for purification. google.com By lowering the pressure, the boiling point of the compound is reduced, allowing it to be distilled at a lower temperature and preventing thermal decomposition. This technique is particularly effective for separating the desired product from non-volatile impurities like catalyst residues and salts, or from solvents with significantly different boiling points. lookchem.comgoogle.com

The table below summarizes the primary purification techniques.

Table 1: Summary of Advanced Purification Techniques| Technique | Principle of Separation | Application for this compound & Intermediates |

|---|---|---|

| Crystallization | Difference in solubility between the compound and impurities in a given solvent at different temperatures. | Purification of the final solid product and solid intermediates. Can be enhanced by forming and recrystallizing a salt derivative. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through. | Primary method for separating the target compound from starting materials, byproducts, and isomers. Highly versatile for both intermediates and the final product. |

| Distillation | Difference in the boiling points of liquid components at a given pressure. | Purification of liquid intermediates or the final product. Particularly effective for removing non-volatile impurities. |

| Acid-Base Extraction | Difference in the acidity/basicity of components allows for selective transfer between aqueous and organic phases. | Used during the initial workup to remove acidic or basic catalysts, starting materials, or byproducts. |

The following table details exemplary conditions for chromatographic separations.

Table 2: Example Chromatographic Purification Conditions| Chromatography Type | Stationary Phase | Example Mobile Phase System | Target Compound Type |

|---|---|---|---|

| Normal-Phase Column | Silica Gel | Hexane / Ethyl Acetate (Gradient) | Compounds of low to medium polarity, such as the final product and its direct precursors. jst.go.jpnih.gov |

| Normal-Phase Column | Silica Gel | Dichloromethane / Ethyl Acetate (Gradient) | Suitable for a wide range of polarities. acs.org |

| Reverse-Phase Column | C18-modified Silica | Acetonitrile / Water with Formic Acid | Used for more polar intermediates or when normal-phase separation is difficult. |

Chemical Reactivity and Mechanistic Investigations of 2 4 Ethoxyphenoxy Aniline

Reactivity at the Amine Nitrogen Center

The primary amine (-NH₂) group is the most reactive nucleophilic and basic center in the 2-(4-ethoxyphenoxy)aniline molecule. Its lone pair of electrons readily participates in a variety of chemical transformations, including acylation, sulfonylation, alkylation, arylation, and condensation reactions.

Acylation and Sulfonylation Mechanisms

The nitrogen atom of the aniline (B41778) moiety can be readily acylated by reacting with acyl chlorides or acid anhydrides. doubtnut.com This reaction proceeds via a nucleophilic addition-elimination mechanism. libretexts.org The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating a leaving group (e.g., a chloride ion), followed by deprotonation of the nitrogen to yield a stable N-acylated product, an amide. libretexts.org For instance, the reaction with acetyl chloride would produce N-(2-(4-ethoxyphenoxy)phenyl)acetamide. This acetylation is a common strategy used to protect the amine group and modulate its reactivity during other synthetic steps, such as nitration. doubtnut.comallen.in

Sulfonylation follows a similar mechanistic pathway. Reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base results in the formation of a sulfonamide. The amine nitrogen attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. The rearrangement of aryl N-sulfamates to the corresponding C-sulfonated anilines can occur under thermal conditions, proceeding through an intermolecular electrophilic aromatic substitution (SEAr) mechanism involving the release of sulfur trioxide (SO₃). nih.gov

Alkylation and Arylation Reactions

The amine nitrogen of this compound can undergo nucleophilic substitution with alkyl halides to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. mt.com For example, reaction with excess methyl iodide would proceed through sequential alkylation steps, first forming N-methyl-2-(4-ethoxyphenoxy)aniline, then N,N-dimethyl-2-(4-ethoxyphenoxy)aniline, and finally the N,N,N-trimethyl-2-(4-ethoxyphenoxy)anilinium iodide salt. doubtnut.com However, direct Friedel-Crafts alkylation of the aromatic rings is often problematic with anilines because the amine's lone pair complexes with the Lewis acid catalyst (e.g., AlCl₃). libretexts.orglibretexts.org This coordination deactivates the ring towards electrophilic attack. libretexts.org Catalytic N-alkylation methods using various metal catalysts offer alternative routes for more controlled and selective alkylation. researchgate.net

N-arylation, the formation of a nitrogen-aryl bond, is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. chemscene.comacs.org This reaction involves the palladium-catalyzed coupling of the aniline with an aryl halide. Copper-catalyzed Ullmann-type reactions are also employed for the N-arylation of anilines, often requiring a base and a suitable solvent like DMSO. beilstein-journals.orgmdpi.com These methods provide a powerful means to synthesize more complex diarylamine structures.

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

This compound readily reacts with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.org The mechanism involves a two-step process: nucleophilic addition followed by dehydration. eijppr.com The amine nitrogen first attacks the electrophilic carbonyl carbon, creating a zwitterionic intermediate that quickly undergoes proton transfer to form a neutral carbinolamine (or hemiaminal). eijppr.com This addition step is reversible. The subsequent step is the acid-catalyzed dehydration of the carbinolamine, which is typically the rate-determining step, to form the C=N double bond of the imine. eijppr.com

For example, the condensation of this compound with an aldehyde forms a Schiff base, which can be a reversible covalent interaction. escholarship.org The reaction is often facilitated by refluxing in a solvent like ethanol. researchgate.netajol.info

Table 1: Examples of Condensation Reaction Conditions for Anilines

| Reactants | Catalyst/Solvent | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| 4-Ethoxyaniline + 2-Pyridinecarboxaldehyde | Ethanol | Reflux, 2 hours | Schiff Base | researchgate.net, ajol.info |

| Aniline derivative + Aldehyde | None specified | Reversible covalent binding | Schiff Base | escholarship.org |

| Para-substituted aniline + Thiophene-2-carbaldehyde | Water (catalytic) | Theoretical study | Carbinolamine intermediate, then Schiff Base | eijppr.com |

Electrophilic Aromatic Substitution on the Phenoxy and Aniline Ring Systems

The aniline ring is highly activated by the strongly electron-donating amino group (-NH₂), which directs incoming electrophiles to the ortho and para positions. libretexts.orgbyjus.com The para position is blocked by the phenoxy group, making the two ortho positions (C4 and C6) the primary sites for substitution. The ether oxygen also contributes to activating this ring.

The phenoxy ring is activated by the ethoxy group (-OC₂H₅) and the ether oxygen, both of which are ortho-, para-directing. libretexts.org The position para to the ethoxy group is occupied by the ether bridge. Therefore, substitution on this ring would be directed to the positions ortho to the ethoxy group.

Between the two rings, the aniline ring is significantly more activated due to the powerful -NH₂ group, making it the preferred site for electrophilic attack. byjus.com

Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.com Direct nitration of anilines can be complex, as the strongly acidic conditions can protonate the amine to form an anilinium ion, which is a deactivating, meta-directing group, leading to a mixture of products. allen.inbyjus.com Protecting the amine via acetylation is a common strategy to ensure selective para (or in this case, ortho) substitution. allen.in

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄ and SO₃) introduces a sulfonic acid group (-SO₃H). lumenlearning.commasterorganicchemistry.com This reaction is reversible and can be used strategically to block a position (typically the para position) to force substitution at another site, after which the blocking group can be removed. masterorganicchemistry.com

Table 2: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Ring System | Key Substituent(s) | Electronic Effect | Reactivity towards EAS | Preferred Position(s) of Attack |

|---|---|---|---|---|

| Aniline Ring | -NH₂ (Amino) | Strongly activating, electron-donating | Highly Activated | Ortho (para is blocked) |

| -OAr (Phenoxy) | Activating, electron-donating | |||

| Phenoxy Ring | -OC₂H₅ (Ethoxy) | Activating, electron-donating | Activated | Ortho (para is blocked) |

| -O-Aniline | Activating, electron-donating |

Oxidative and Reductive Transformation Pathways

The this compound molecule can undergo both oxidation and reduction, primarily involving the amine functional group and the aromatic systems. The presence of electron-donating groups, such as the amine and ether moieties, generally enhances the rate of oxidation. nih.gov

Oxidation of the aniline moiety can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation may yield quinone-type derivatives. smolecule.comsmolecule.com More vigorous oxidation can transform the amine into nitroso or nitro functionalities. The oxidation of substituted anilines has been shown to be accelerated by electron-donating groups present on the benzene (B151609) ring. nih.gov

While the parent compound already contains an amine, reductive transformations are relevant for derivatives of this compound. For instance, if a nitro group were introduced onto one of the rings via electrophilic aromatic substitution, it could be readily reduced to an amine group using agents like iron or tin in acidic media, or through catalytic hydrogenation. This nitro-to-amine reduction is a fundamental transformation in the synthesis of complex anilines. smolecule.com

Photochemical and Thermal Reactivity Profiles

The photochemical reactivity of this compound is dictated by its chromophores—the aniline and phenoxy ring systems—which absorb UV light. While specific photochemical studies on this exact molecule are not widely reported, related aromatic compounds are known to undergo reactions such as photodimerization or photocycloaddition. nih.govresearchgate.net For instance, upon excitation, the molecule could potentially undergo intramolecular cyclization or participate in intermolecular reactions like [2+2] cycloadditions, although the efficiency of such pathways would depend on numerous factors, including excited-state lifetimes and the presence of sensitizers. nih.govnsf.gov

Thermally, the compound's stability is largely dependent on the strength of the diaryl ether bond. Diaryl ethers are generally quite stable, but at high temperatures, cleavage or rearrangement reactions can occur. For example, the thermal rearrangement of N-sulfamated anilines to C-sulfonated anilines demonstrates a pathway for substituent migration under thermal stress. nih.gov Derivatives of similar phenoxy aniline structures are explored in materials science for their potential to confer thermal stability to materials.

Advanced Spectroscopic and Chromatographic Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. omicsonline.orgslideshare.net For 2-(4-Ethoxyphenoxy)aniline, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected signals for this compound would include a triplet and a quartet for the ethoxy group protons, distinct signals for the eight aromatic protons distributed across two differently substituted benzene (B151609) rings, and a broad singlet for the amine (-NH₂) protons. The integration of these signals would correspond to the number of protons in each environment (e.g., 3H for the methyl group, 2H for the methylene (B1212753) group, 8H for the aromatic region, and 2H for the amine).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, 14 distinct carbon signals would be anticipated, corresponding to the two carbons of the ethoxy group and the twelve carbons of the two aromatic rings. The chemical shifts of the aromatic carbons are influenced by the substituents; for instance, carbons bonded to oxygen or nitrogen appear at a lower field (higher ppm value). mdpi.com

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. hyphadiscovery.com

COSY establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within the ethoxy group and on the aromatic rings. omicsonline.org

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals correlations between protons and carbons separated by two or three bonds, which is crucial for confirming the connectivity between the ethoxy group, the phenoxy ring, the ether linkage, and the aniline (B41778) ring. hyphadiscovery.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description of Signal |

|---|---|---|---|

| Ethoxy -CH₃ | ~1.4 | ~15 | Triplet, 3H |

| Ethoxy -CH₂- | ~4.0 | ~64 | Quartet, 2H |

| Aromatic C-H | ~6.8 - 7.2 | ~115 - 130 | Multiplets, 8H total |

| Amine -NH₂ | ~3.5 - 4.5 | N/A | Broad Singlet, 2H |

| Aromatic C-O (Ethoxy) | N/A | ~155 | Quaternary Carbon |

| Aromatic C-O (Ether) | N/A | ~145 - 150 | Quaternary Carbons |

| Aromatic C-N | N/A | ~140 | Quaternary Carbon |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, identifying the functional groups present.

IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm its key structural features. The primary amine (-NH₂) group would exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. orgchemboulder.comwikieducator.org The C-N stretching vibration of the aromatic amine would appear as a strong band around 1250-1335 cm⁻¹. orgchemboulder.comwikieducator.org The presence of the ether linkage is confirmed by the characteristic asymmetric C-O-C stretching vibration, typically a strong band in the 1200-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range, and aromatic C-H stretching would appear just above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often produce strong and sharp signals in Raman spectra. The symmetric C-O-C stretch, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum.

Table 2: Key Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Technique |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium | IR |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | IR, Raman |

| N-H Bend | 1580 - 1650 | Medium | IR |

| Aromatic C=C Stretch | 1450 - 1600 | Strong-Medium | IR, Raman |

| Aromatic C-N Stretch | 1250 - 1335 | Strong | IR |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1200 - 1250 | Strong | IR |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and valuable structural information from fragmentation patterns. The molecular formula of this compound is C₁₄H₁₅NO₂, corresponding to a monoisotopic mass of approximately 229.11 Da. uni.lunih.gov

High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, confirming the elemental composition. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 229. The fragmentation pattern would be key to confirming the structure. Expected fragmentation pathways include:

Cleavage of the ether bonds.

Loss of the ethyl group (∙C₂H₅) from the ethoxy moiety, resulting in a significant fragment.

Loss of the entire ethoxy group (∙OC₂H₅).

Cleavage of the C-O bond of the diphenyl ether linkage.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 229.11 | Molecular Ion |

| [M+H]⁺ | 230.12 | Protonated Molecule (ESI, CI) |

| [M+Na]⁺ | 252.10 | Sodium Adduct (ESI, CI) |

| [M-C₂H₅]⁺ | 200.08 | Fragment from loss of ethyl group |

Data derived from predicted values. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. shu.ac.uk The spectrum is determined by the chromophores—the parts of the molecule that absorb light.

For this compound, the chromophores are the two aromatic rings. The presence of the aniline and ether functionalities, which contain non-bonding electrons (n electrons) on the nitrogen and oxygen atoms, as well as the delocalized π electrons of the benzene rings, gives rise to characteristic electronic transitions. shu.ac.ukyoutube.com The main transitions expected are π → π* and n → π*.

π → π transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of electrons in the aromatic π systems. Multiple bands are expected for substituted benzene rings. truman.edu

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron from the nitrogen or oxygen atom to an anti-bonding π* orbital of the aromatic ring. These bands are generally less intense than π → π* bands. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC, TLC)

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis. A common method would involve a reverse-phase C18 column with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Detection would typically be performed using a UV detector set to one of the compound's absorption maxima.

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds like aniline derivatives. epa.gov A capillary column (e.g., SE-54) would be used to separate the compound from impurities. epa.gov GC coupled with a mass spectrometer (GC-MS) is a powerful combination for both separation and identification. d-nb.infod-nb.info

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction or to quickly check the purity of a sample. researchgate.net A silica (B1680970) gel plate would serve as the stationary phase, and a mixture of nonpolar and polar solvents (e.g., hexane (B92381)/ethyl acetate) would be the mobile phase. The compound's spot would be visualized under UV light.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles. This data confirms the atomic connectivity and reveals the molecule's conformation and packing arrangement in the crystal lattice. While no specific crystal structure for this compound appears to be publicly available, the technique remains the gold standard for unambiguous solid-state structural proof.

Computational and Theoretical Chemistry Studies of 2 4 Ethoxyphenoxy Aniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation to provide information about electron distribution, molecular orbital energies, and other electronic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. DFT studies for a molecule like 2-(4-Ethoxyphenoxy)aniline would typically involve geometry optimization to find the most stable three-dimensional structure. Following optimization, calculations would yield properties such as total energy, dipole moment, and the distribution of atomic charges. These results would offer insights into the molecule's polarity and the reactivity of different atomic sites.

Ab Initio Methods and Beyond-DFT Approaches

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. For a molecule of this size, such calculations would be computationally intensive but could provide a more accurate description of its electronic structure compared to DFT for certain properties.

Conformational Analysis and Molecular Dynamics Simulations

The structure of this compound is not rigid; rotation is possible around its chemical bonds. Conformational analysis would systematically explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. Molecular dynamics (MD) simulations would simulate the movement of the atoms over time, providing a dynamic picture of the molecule's flexibility and how it might behave in different environments, such as in a solvent.

Frontier Molecular Orbital (FMO) Theory Applications and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. Analysis of the spatial distribution of these orbitals on this compound would predict the most likely sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties. For instance, calculations can determine vibrational frequencies, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. Additionally, electronic excitation energies can be calculated to predict the molecule's UV-Visible spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed to aid in the interpretation of experimental NMR data.

Reaction Pathway and Transition State Analysis

Should this compound be involved in a chemical reaction, computational chemistry could be used to elucidate the reaction mechanism. This involves identifying the transition state structures, which are the energy maxima along the reaction coordinate. By calculating the activation energies, researchers can predict the feasibility and kinetics of a proposed reaction pathway.

Synthesis and Exploration of 2 4 Ethoxyphenoxy Aniline Derivatives and Analogues

Strategic Modifications of the Aniline (B41778) Moiety

The aniline portion of 2-(4-ethoxyphenoxy)aniline is a primary target for modification due to the reactivity of the amino group and the aromatic ring. These modifications can significantly alter the molecule's chemical behavior and potential applications.

N-Alkylation and N-Arylation: The primary amino group (-NH₂) is readily susceptible to substitution reactions. N-alkylation, the introduction of alkyl groups, can be achieved using various methods, including reactions with alkyl halides or the use of alcohols in the presence of catalysts. For instance, processes using zeolite catalysts have been shown to selectively produce N-alkylanilines from anilines and lower alkanols at temperatures between 250°C and 350°C. google.com Similarly, visible-light-induced methods offer an alternative for N-alkylation without the need for metal catalysts or bases. nih.gov N-arylation can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of a new carbon-nitrogen bond with aryl halides. nih.gov These modifications from a primary to a secondary or tertiary amine reduce the number of N-H bonds available for hydrogen bonding and increase steric hindrance around the nitrogen atom, which can impact intermolecular interactions and solubility.

Ring Substitution: The aniline ring can be functionalized through electrophilic aromatic substitution reactions. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Given that the ortho position is already substituted with the phenoxy group, substitution is primarily directed to the para position (relative to the amino group) and the remaining ortho position. Halogenation (e.g., with bromine or chlorine) or nitration can introduce electron-withdrawing groups, which can decrease the basicity of the aniline nitrogen. Conversely, Friedel-Crafts alkylation can introduce electron-donating alkyl groups, which would increase the electron density of the ring. The synthesis of 2-benzyl N-substituted anilines has been demonstrated through a catalyst-free reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, showcasing a method to introduce bulky substituents. beilstein-journals.org

The table below summarizes potential modifications to the aniline moiety and their predicted effects.

| Modification Type | Example Reagents/Reaction | Resulting Structure | Anticipated Effects on Properties |

| N-Alkylation | Benzyl (B1604629) alcohol, Ir(III) or Ru(II) catalyst nih.gov | N-benzyl-2-(4-ethoxyphenoxy)aniline | Increased steric bulk, altered solubility, potential changes in electronic properties. |

| N-Arylation | Aryl halide, Pd or Cu catalyst (Buchwald-Hartwig) nih.gov | N-aryl-2-(4-ethoxyphenoxy)aniline | Enhanced thermal stability, modified electronic and photophysical properties. |

| Ring Halogenation | Br₂ or Cl₂, Lewis acid | Halogen-substituted this compound | Decreased basicity of the amino group, altered reactivity, potential for further functionalization. |

| Ring Nitration | HNO₃, H₂SO₄ | Nitro-substituted this compound | Significantly decreased basicity, provides a synthetic handle for reduction to an additional amino group. |

Substituent Effects on the Phenoxy Ring System

Modifications to the phenoxy ring, which already contains an ethoxy group at the para position, allow for a nuanced tuning of the electronic properties of the entire molecule. The nature of the substituents on this ring can influence the electron density of the diaryl ether oxygen and, consequently, the properties of the aniline moiety through the ether linkage.

Introduction of Electron-Donating and Electron-Withdrawing Groups: The introduction of additional substituents on the phenoxy ring can be achieved by starting with appropriately substituted phenols in the initial synthesis of the diaryl ether. Electron-donating groups (EDGs), such as alkyl or additional alkoxy groups, increase the electron density on the phenoxy ring. This increased density can be relayed through the ether oxygen, potentially increasing the electron density on the aniline ring and affecting its reactivity and oxidation potential. For example, studies on substituted phenols have shown that EDGs like methoxy (B1213986) groups can raise the activation energy for oxidative coupling reactions. researchgate.net

Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or halide groups decrease the electron density of the phenoxy ring. This can make the ether oxygen less electron-donating towards the aniline ring, thereby influencing its basicity and electrochemical properties. Kinetic studies of nucleophilic aromatic substitution (SNAr) reactions have demonstrated that EWGs on the aniline nucleophile strongly impact reaction rates, indicating a significant electronic influence across the molecular structure. unilag.edu.ng A similar transmission of electronic effects would be expected from substituents on the phenoxy ring.

The table below outlines the expected influence of different substituent types on the phenoxy ring.

| Substituent Type | Position on Phenoxy Ring | Example Substituent | Expected Electronic Effect |

| Electron-Donating Group (EDG) | Ortho or meta to the ether linkage | -CH₃, -OCH₃ | Increases electron density on the phenoxy ring and the ether oxygen. |

| Electron-Withdrawing Group (EWG) | Ortho or meta to the ether linkage | -Cl, -NO₂ | Decreases electron density on the phenoxy ring and the ether oxygen. |

| Halogen | Ortho or meta to the ether linkage | -F, -Br | Inductive electron withdrawal, with some resonance donation. Overall electron-withdrawing. |

Alterations and Extensions of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) on the phenoxy ring is another site for strategic modification, primarily through ether cleavage followed by re-alkylation. This allows for the synthesis of a homologous series of alkoxy-substituted phenoxyanilines, enabling systematic studies of how the alkyl chain length affects physical properties such as solubility, melting point, and liquid crystalline behavior.

Ether Cleavage: The most common method for modifying the ethoxy group is acidic cleavage of the ether bond. libretexts.orgmasterorganicchemistry.com Treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) protonates the ether oxygen, making it a good leaving group. masterorganicchemistry.com Subsequent nucleophilic attack by the halide ion on the less sterically hindered carbon (the ethyl group) results in the formation of 2-(4-hydroxyphenoxy)aniline and an ethyl halide. This reaction effectively deprotects the phenol (B47542), providing a key intermediate for further modifications.

Re-alkylation and Extension: Once the hydroxyl group is exposed, a variety of new alkoxy groups can be introduced through Williamson ether synthesis. This involves treating the phenoxide (formed by deprotonating the phenol with a base like sodium hydride or potassium carbonate) with a range of alkyl halides (e.g., methyl iodide, propyl bromide, benzyl chloride). This straightforward and versatile method allows for the synthesis of analogues with varying alkyl chain lengths (methoxy, propoxy, butoxy, etc.) or even more complex side chains containing other functional groups. For example, the synthesis of various alkoxy aniline derivatives has been reported for applications in creating liquid crystalline materials, where the length of the alkoxy chain is a critical determinant of the mesomorphic properties. researchgate.netresearchgate.net

The table below illustrates the synthetic pathway for altering the ethoxy group and the types of analogues that can be generated.

| Step | Reaction | Reagents | Intermediate/Product | Purpose |

| 1. Cleavage | Acidic Ether Cleavage | HBr or HI | 2-(4-Hydroxyphenoxy)aniline | To expose the hydroxyl group for further functionalization. |

| 2. Alkylation | Williamson Ether Synthesis | K₂CO₃, Propyl Bromide | 2-(4-Propoxyphenoxy)aniline | To extend the alkyl chain length. |

| 2. Alkylation | Williamson Ether Synthesis | NaH, Benzyl Chloride | 2-(4-(Benzyloxy)phenoxy)aniline | To introduce a bulkier, aromatic side group. |

| 2. Alkylation | Williamson Ether Synthesis | Cs₂CO₃, 1-Bromohexane | 2-(4-(Hexyloxy)phenoxy)aniline | To significantly increase the lipophilicity of the molecule. |

Polymerization and Oligomerization Studies utilizing this compound as a Monomer

This compound can serve as a monomer for the synthesis of novel conducting polymers and oligomers. The presence of the bulky, flexible 4-ethoxyphenoxy substituent at the ortho position of the aniline monomer is expected to significantly influence the polymerization process and the properties of the resulting polymer, particularly its solubility and processability.

Oxidative Polymerization: Like aniline itself, this compound can be polymerized through chemical or electrochemical oxidative coupling. scispace.comresearchgate.net In this process, the aniline monomer is oxidized to form a radical cation, which then couples with other radical cations or monomers to propagate the polymer chain. The presence of the ortho-substituent can affect the regiochemistry of this coupling. While aniline typically polymerizes through head-to-tail coupling at the para-position, a large ortho-substituent may introduce steric hindrance that could lead to more structural defects or favor the formation of shorter oligomeric chains. However, this steric hindrance is also beneficial, as it can prevent extensive interchain interactions, thereby increasing the solubility of the resulting polymer in common organic solvents. For instance, the polymerization of 2,5-dimethoxyaniline (B66101) has been shown to produce polymers with remarkably improved solubility. ias.ac.in

Properties of the Resulting Polymers: The incorporation of the 4-ethoxyphenoxy side group is anticipated to yield a polyaniline derivative with enhanced processability. The flexible ether linkage and the alkyl chain can act as "spacer" groups, disrupting the packing of the polymer chains and allowing for better dissolution. This is a significant advantage over unsubstituted polyaniline, which is notoriously difficult to process due to its insolubility. ias.ac.in The electronic properties of the polymer would also be influenced by the substituent. The electron-donating nature of the alkoxy group could affect the oxidation potential of the polymer and its conductivity in the doped state. The final polymer is expected to retain the characteristic electrochromic properties of polyanilines, changing color in response to changes in its oxidation state.

Studies on the copolymerization of aniline with substituted anilines have shown that the properties of the resulting copolymer can be tuned by varying the molar ratio of the monomers in the feed. urfu.ru Copolymerization of this compound with aniline could therefore provide a means to balance processability and electrical conductivity.

The table below summarizes the expected outcomes of polymerizing this compound.

| Polymerization Method | Monomer(s) | Expected Polymer Structure | Anticipated Properties |

| Chemical Oxidative Polymerization | This compound | Poly(this compound) | Improved solubility in organic solvents, good film-forming ability, electroactive and electrochromic. |

| Electrochemical Polymerization | This compound | Poly(this compound) film on an electrode surface | Controlled film growth, potential for use in sensors and electrochromic devices. |

| Copolymerization | This compound and Aniline | Poly(aniline-co-2-(4-ethoxyphenoxy)aniline) | Tunable solubility and conductivity based on monomer ratio. |

Applications in Advanced Materials Science and Functional Chemical Systems

Role as Monomers in High-Performance Polymer Synthesis (e.g., polyimides, polyamides, conductive polymers)

The bifunctional nature of 2-(4-Ethoxyphenoxy)aniline, containing a reactive amine group and a flexible ether linkage, theoretically makes it a candidate as a diamine monomer in polycondensation reactions.

Polyimides and Polyamides: Aromatic diamines are fundamental building blocks for high-performance polymers like polyimides and polyamides. The amine groups can react with dianhydrides or diacid chlorides, respectively, to form the corresponding polymer backbone. The introduction of an ether linkage (the phenoxy group) into the polymer chain typically imparts increased flexibility, solubility, and improved processability compared to rigid-rod polymers. The ethoxy substituent could further enhance solubility. However, no specific polyimides or polyamides derived from this compound have been characterized in the literature.

Conductive Polymers: Aniline (B41778) is the archetypal monomer for the synthesis of polyaniline, a well-known conductive polymer. The polymerization proceeds via oxidative coupling. While various aniline derivatives have been polymerized to tune the properties of the resulting polymer, studies specifically employing this compound for this purpose are not documented. The presence of the bulky and electron-donating ethoxyphenoxy substituent would be expected to influence the polymerization mechanism, morphology, and the final electronic properties of the polymer, but experimental data is lacking.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Linkage Formed | Potential Properties |

| Polyamide | Aromatic Diacid Chloride | Amide | Enhanced solubility, thermal stability |

| Polyimide | Aromatic Dianhydride | Imide | Flexibility, good dielectric properties |

| Conductive Polymer | (Self-polymerization) | Carbon-Nitrogen | Modified conductivity and processability |

Ligand Design and Coordination Chemistry with Metal Centers

The amine group and the oxygen atoms of the ether and ethoxy groups in this compound present potential coordination sites for metal ions. As such, it could function as a ligand in coordination chemistry.

The nitrogen atom of the primary amine is a common donor site for a wide range of metal centers. The ether oxygen atoms could also participate in chelation, potentially allowing the molecule to act as a bidentate or tridentate ligand, depending on the geometric compatibility with the metal ion. The design of such ligands is crucial for creating metal complexes with specific catalytic, magnetic, or optical properties. Despite this potential, there are no published studies that describe the synthesis, structural characterization, or functional properties of metal complexes involving this compound as a ligand.

Intermediates for Specialty Chemicals and Functional Organic Molecules

Aniline and its derivatives are versatile intermediates in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, dyes, and pigments. The amine group can be readily transformed into a wide array of other functional groups (e.g., diazonium salts, amides, sulfonamides).

This compound could theoretically serve as a building block for more complex functional molecules. For instance, the amine group could be a point of attachment for other molecular fragments, while the ethoxyphenoxy tail could be used to impart properties like lipophilicity or to influence the solid-state packing of the final molecule. However, specific examples of specialty chemicals or functional organic molecules synthesized from this compound as a key intermediate are not reported in the available literature.

Precursors for Optoelectronic Materials and Devices (Focus on chemical principles)

Organic molecules with extended π-conjugated systems and donor-acceptor architectures are central to the field of optoelectronics, finding use in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Aromatic amines, like the aniline moiety in this compound, are electron-donating and are frequently used as hole-transporting materials or as part of fluorescent or phosphorescent emitters.

The chemical principles supporting its potential use include:

Electron-Donating Nature: The aniline nitrogen can act as an electron donor.

Structural Modification: The core structure can be functionalized to build more complex molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for charge injection/transport and tuning emission color in optoelectronic devices.

While these principles are well-established for many aniline derivatives, there is no specific research detailing the synthesis of optoelectronic materials from this compound or characterization of its photophysical or electronic properties for device applications.

Structure Property Relationship Spr Studies in 2 4 Ethoxyphenoxy Aniline and Its Derivatives

Influence of Molecular Structure on Electronic and Optical Properties

The electronic and optical properties of 2-(4-Ethoxyphenoxy)aniline and its derivatives are intrinsically linked to their molecular architecture. The arrangement of aromatic rings, the nature and position of substituents, and the presence of the ether linkage all play a crucial role in defining the electron distribution and energy levels within the molecule.

The electronic properties of aniline (B41778) derivatives are significantly influenced by the interplay of inductive and resonance effects of substituents on the aromatic ring. The amino group (-NH2) is an activating, electron-donating group, which increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. The phenoxy group at the ortho position, containing an electron-donating ethoxy group in the para position of the second ring, further modulates this electron distribution.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these relationships. For instance, the electronic properties of aniline-based co-oligomers have been investigated to understand their potential as conductive polymers. Such studies reveal that the introduction of different heterocyclic compounds can alter the ionization potential and electron affinity of the resulting oligomer. While specific studies on this compound are limited, general principles of aniline chemistry suggest that the ethoxy group, through its electron-donating nature, would influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting the electronic band gap and, consequently, the optical absorption and emission characteristics.

The optical properties, such as UV-Vis absorption and fluorescence, are directly related to the electronic transitions between molecular orbitals. Modifications to the molecular structure that alter the HOMO-LUMO gap will lead to shifts in the absorption and emission spectra. For example, extending the conjugation or introducing strong electron-donating or -withdrawing groups can lead to a redshift (bathochromic shift) or blueshift (hypsochromic shift) in the maximum absorption wavelength (λmax).

Correlating Structural Features with Reactivity Profiles

The reactivity of this compound and its analogues is governed by the electronic and steric features of the molecule. The amino group is a primary site for various chemical transformations, including diazotization, acylation, and alkylation. The electron-rich nature of the aniline ring makes it susceptible to electrophilic aromatic substitution reactions.

The presence of the bulky 2-(4-ethoxyphenoxy) substituent can exert a significant steric hindrance, directing incoming electrophiles to the less hindered positions of the aniline ring. Furthermore, the ether linkage, while generally stable, can be a site of cleavage under harsh reaction conditions.

The following table provides examples of how structural modifications in aniline derivatives can influence their reactivity:

| Structural Feature | Influence on Reactivity | Example Derivative |

| Electron-donating group (e.g., -OCH3) | Increases electron density on the ring, enhancing susceptibility to electrophilic attack. | 4-Methoxyaniline |

| Electron-withdrawing group (e.g., -NO2) | Decreases electron density on the ring, deactivating it towards electrophilic substitution. | 4-Nitroaniline |

| Bulky substituent in ortho position | Steric hindrance can direct incoming reagents to other positions on the ring. | 2,6-Diisopropylaniline |

Structural Basis for Material Science Applications (e.g., thermal stability, polymer properties)

The unique structural characteristics of this compound make it an interesting building block for the synthesis of advanced materials, particularly high-performance polymers such as polyamides and polyimides. The rigid aromatic backbone and the flexible ether linkage can impart a desirable combination of thermal stability and processability to the resulting polymers.

The thermal stability of polymers derived from this compound is influenced by several structural factors:

Aromatic Content: The high proportion of aromatic rings contributes to the rigidity of the polymer chain and enhances its resistance to thermal degradation.

Ether Linkage: The ether linkage provides a degree of flexibility to the polymer backbone, which can improve solubility and processability without significantly compromising thermal stability.

The incorporation of the ethoxy group can also influence the properties of the resulting polymers. It may slightly decrease the glass transition temperature (Tg) compared to an unsubstituted phenoxy group due to increased free volume, but it can also improve solubility in organic solvents, which is advantageous for polymer processing.

While specific data on polymers derived solely from this compound is scarce, studies on related aromatic polymers provide insights into the expected properties. For instance, aromatic polyamides containing ether linkages are known to exhibit excellent thermal stability, with decomposition temperatures often exceeding 400 °C.

Rational Design Principles for Functional Analogues

The principles of rational design allow for the systematic modification of the this compound structure to create functional analogues with specific, desired properties. This approach relies on a deep understanding of the structure-property relationships discussed in the preceding sections.

Key strategies for the rational design of functional analogues include:

Substitution on the Aromatic Rings: Introducing various substituents (e.g., alkyl, halogen, nitro, cyano) at different positions on either of the two aromatic rings can fine-tune the electronic and steric properties of the molecule. For example, adding electron-withdrawing groups can increase the electron affinity, which might be beneficial for applications in electronic materials.

Modification of the Ether Linkage: Replacing the oxygen atom in the ether linkage with sulfur (thioether) or a sulfone group can significantly alter the bond angles, flexibility, and electronic properties of the molecule, leading to materials with different thermal and mechanical characteristics.

Derivatization of the Amino Group: The amino group can be converted into a wide range of functional groups, such as amides, imines, or diazo compounds, to create new molecules with diverse applications in areas like dye synthesis, pharmaceuticals, and polymer chemistry.

Quantitative Structure-Activity Relationship (QSAR) and computational modeling are powerful tools in the rational design process. sysrevpharm.org By developing predictive models based on known data for aniline derivatives, it is possible to screen virtual libraries of potential analogues and prioritize the synthesis of those with the most promising properties for a given application. For instance, QSAR models have been successfully used to predict the lipophilicity and antioxidant activity of aniline derivatives. nih.govresearchgate.net

The following table outlines some rational design strategies and their potential impact on the properties of this compound analogues:

| Design Strategy | Target Property | Potential Application |

| Introduction of electron-withdrawing groups | Enhanced electron affinity | Organic electronics |

| Introduction of long alkyl chains | Increased solubility | Processable polymers |

| Conversion of -NH2 to an azo group | Chromophoric properties | Dyes and pigments |

| Polymerization with diacyl chlorides | High thermal stability | High-performance materials |

By applying these rational design principles, researchers can systematically explore the chemical space around this compound to develop novel materials and molecules with tailored functionalities for a wide range of scientific and technological applications.

Environmental Chemistry and Degradation Pathways of 2 4 Ethoxyphenoxy Aniline

Photodegradation Mechanisms and Products

No studies detailing the photodegradation mechanisms or identifying the resulting products for 2-(4-Ethoxyphenoxy)aniline were found. Research would be needed to determine its light absorption properties, quantum yield, and the reactive species involved in its photolysis in air, water, and soil.

Biodegradation and Biotransformation Studies

Specific studies on the biodegradation of this compound by microorganisms in various environmental compartments (e.g., soil, water, sediment) are not available. Information regarding the enzymatic pathways, metabolic intermediates, and the extent of mineralization is currently unknown.

Hydrolysis and Other Abiotic Degradation Routes

There is no available data on the hydrolysis rate of this compound under different pH and temperature conditions. The stability of the ether linkage and other parts of the molecule to abiotic degradation processes other than photolysis has not been reported.

Environmental Transport and Fate Modeling Approaches

Due to the lack of fundamental experimental data such as partition coefficients (e.g., K_ow, K_oc), vapor pressure, and degradation half-lives, no specific environmental transport and fate models for this compound have been developed or published.

Emerging Research Avenues and Future Perspectives for 2 4 Ethoxyphenoxy Aniline

Integration with Nanotechnology and Hybrid Material Development

The unique structural characteristics of 2-(4-ethoxyphenoxy)aniline, featuring both an amine and an ether linkage, make it a promising candidate for the development of novel nanomaterials and hybrid systems. Although direct research on this specific compound's integration with nanotechnology is still in its nascent stages, the broader class of phenoxyaniline (B8288346) derivatives is being explored for the functionalization of nanoparticles. The amine group can serve as an anchor to bind to the surface of metallic or metal oxide nanoparticles, while the phenoxy and ethoxy groups can be tailored to impart specific functionalities, such as solubility, biocompatibility, or sensor-receptor capabilities.

Future research is anticipated to explore the use of this compound in creating functionalized nanoparticles for applications in targeted drug delivery, bio-imaging, and catalysis. Furthermore, its aromatic structure suggests potential for its use as a monomer or a component in the synthesis of advanced polymers and polymer composites. The development of hybrid materials incorporating this compound could lead to materials with enhanced thermal stability, mechanical strength, and unique optoelectronic properties.

Catalyst Development for this compound Transformations

The development of efficient and selective catalysts for the transformation of this compound is a critical area of research. The presence of both an aniline (B41778) and a diaryl ether moiety offers multiple sites for catalytic reactions, including oxidation, reduction, and cross-coupling.

One key area of investigation is the catalytic oxidation of the aniline group. Depending on the catalyst and reaction conditions, this can lead to the formation of nitroso, nitro, azo, or azoxy compounds, which are valuable intermediates in organic synthesis. For instance, heterogeneous catalysts, which are favored for their ease of separation and recyclability, are being explored for the selective oxidation of anilines. dntb.gov.ua

Another significant avenue is the development of catalysts for C-N and C-O cross-coupling reactions involving this compound or its precursors. These reactions are fundamental in the synthesis of complex molecules. While traditional methods often require harsh conditions, modern catalyst development focuses on milder, more sustainable approaches.

| Catalytic Transformation | Potential Catalyst Systems | Potential Products |

| Oxidation of Amine Group | Heterogeneous metal oxides, Perovskites | Nitroso, Nitro, Azo, or Azoxy derivatives |

| C-N Cross-Coupling | Palladium-based catalysts, Copper-based catalysts | Substituted anilines, Heterocycles |

| C-O Cross-Coupling | Palladium-based catalysts, Copper-based catalysts | Functionalized diaryl ethers |

Future research will likely focus on designing highly selective and reusable catalysts for specific transformations of this compound, with an emphasis on green chemistry principles to minimize waste and energy consumption.

Advanced Computational Modeling for Predictive Research and Design

Advanced computational modeling techniques, such as Density Functional Theory (DFT) and molecular docking, are becoming indispensable tools for predicting the properties and reactivity of molecules like this compound. These methods allow researchers to investigate the electronic structure, molecular geometry, and potential interactions of the compound without the need for extensive experimental work.

Computational studies on related phenoxyaniline derivatives have been used to predict their biological activity and to design new molecules with specific therapeutic properties. tandfonline.com For this compound, DFT calculations can provide insights into its reactivity in various chemical transformations, aiding in the design of more efficient catalytic processes. Molecular docking simulations can predict how this molecule and its derivatives might interact with biological targets, guiding the development of new pharmaceutical agents.

Predicted Properties of this compound (from PubChem): nih.gov

| Property | Value |

| Molecular Weight | 229.27 g/mol |

| XLogP3 | 3.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

Future research will likely involve more sophisticated computational models to predict the performance of this compound in various applications, from materials science to medicinal chemistry, thereby accelerating the pace of discovery and innovation.

Exploration of Untapped Synthetic Methodologies and Sustainable Production Routes

The conventional synthesis of this compound often involves multi-step processes that may not be environmentally benign. A key area of emerging research is the exploration of novel and sustainable synthetic methodologies to produce this compound and its derivatives.

One promising approach is the use of greener solvents and catalysts. Traditional methods for forming the diaryl ether bond, such as the Ullmann condensation, often require high temperatures and stoichiometric amounts of copper. Research is now focused on developing catalytic versions of this reaction that proceed under milder conditions. Similarly, the Buchwald-Hartwig amination, a powerful tool for C-N bond formation, is being adapted to use more sustainable catalysts and reaction media.